cis-1,2-Cyclopentanediol

Boronic ester Transesterification Stereochemical prerequisite

cis-1,2-Cyclopentanediol (CAS 5057-98-7) is a cis-configured five-membered cyclic vicinal diol. The cis stereochemistry is a decisive reactivity switch: in boronic ester transesterification, only the cis isomer displaces ethylene glycol instantaneously; the trans isomer is completely unreactive. For transition metal catalysis, chelation is 4× stronger than cis-1,2-cyclohexanediol. Lipase-catalyzed resolution yields chiral monoesters at 82% yield and 79% ee. Do not substitute with the trans isomer—it guarantees reaction failure. Procure only stereochemically verified cis-1,2-cyclopentanediol (≥98%) for assured synthetic performance.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 5057-98-7
Cat. No. B1582340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Cyclopentanediol
CAS5057-98-7
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)O
InChIInChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5+
InChIKeyVCVOSERVUCJNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,2-Cyclopentanediol CAS 5057-98-7: Stereochemically Defined Chiral Diol for Asymmetric Synthesis and Procurement


cis-1,2-Cyclopentanediol (CAS 5057-98-7; synonym: (1R,2S)-cyclopentane-1,2-diol) is a five-membered cyclic vicinal diol with molecular formula C₅H₁₀O₂ and molecular weight 102.13 g/mol [1]. It exists as a colorless to light yellow liquid at ambient temperature with a melting point of 24–28 °C (lit.), boiling point of 108–109 °C at 20 mmHg, refractive index of 1.477–1.479, and XLogP3 value of –0.1 [1]. The cis stereochemical configuration places the two hydroxyl groups on the same face of the cyclopentane ring, a structural feature that fundamentally distinguishes this compound from its trans isomer and governs its unique reactivity profile, coordination chemistry behavior, and utility as a chiral building block in pharmaceutical synthesis and organometallic catalysis [1].

cis-1,2-Cyclopentanediol Procurement: Why Stereochemical Identity is Non-Negotiable and the trans Isomer Cannot Substitute


The cis stereochemistry of 1,2-cyclopentanediol is not a minor structural nuance but a decisive determinant of chemical reactivity, enzyme recognition, and metal coordination behavior. In transesterification reactions with boronic esters, cis-1,2-cyclopentanediol displaces ethylene glycol instantaneously, whereas the trans isomer is completely unreactive—a binary functional distinction that renders the two stereoisomers non-interchangeable in any synthetic sequence requiring diol displacement or chelation [1]. Similarly, in transition metal-catalyzed reactions, complexation of the cis isomer is favored by a factor of four over cis-cyclohexane-1,2-diol, while the trans isomer exhibits essentially no reactivity, underscoring that stereochemistry, not merely the presence of two hydroxyl groups, governs coordination selectivity [2]. In enzymatic transesterification using lipases, cis-1,2-cyclopentanediol undergoes enantioselective acylation to yield chiral monoesters with up to 82% chemical yield and 79% ee, whereas the trans isomer requires fundamentally different enzymatic systems and conditions to achieve comparable stereocontrol [3]. These quantitative, condition-specific performance gaps establish that substitution of cis-1,2-cyclopentanediol with its trans isomer or alternative cyclic diols without rigorous stereochemical validation introduces unacceptable risk of reaction failure, reduced enantioselectivity, and downstream purification burden.

cis-1,2-Cyclopentanediol CAS 5057-98-7: Comparative Quantitative Evidence for Scientific Procurement Decisions


Binary Reactivity Divergence in Boronic Ester Transesterification: cis vs. trans-1,2-Cyclopentanediol

In transesterification reactions with 2-(phenyl)-1,3,2-dioxaborolane, cis-1,2-cyclopentanediol displaces ethylene glycol instantaneously, whereas trans-1,2-cyclopentanediol is totally unreactive under identical conditions [1]. This binary outcome establishes cis stereochemistry as a strict prerequisite for transesterification in this system, not merely a kinetic preference.

Boronic ester Transesterification Stereochemical prerequisite

Metal Complexation Selectivity: cis-Cyclopentanediol Exhibits 4× Stronger Coordination than cis-Cyclohexanediol

Model studies with cis- and trans-cycloalkanediols demonstrate that complexation of cis-1,2-cyclopentanediol is four times stronger than that of cis-1,2-cyclohexanediol, while trans-1,2-cyclopentanediol is essentially unreactive toward metal coordination [1]. This establishes cis-cyclopentanediol as a uniquely potent ligand scaffold among cyclic diols.

Transition metal catalysis Diolate complexation Coordination chemistry

Enzymatic Enantioselectivity: Lipase-Catalyzed Transesterification Yields (1S)-Acetoxy-(2R)-hydroxycyclopentane with 82% Yield and 79% ee

Pseudomonas cepacia lipase (PSL)-catalyzed transesterification of cis-1,2-cyclopentanediol with vinyl acetate yields (1S)-acetoxy-(2R)-hydroxycyclopentane with 82% chemical yield and 79% enantiomeric excess (ee) [1]. This represents a practical enzymatic route to enantiomerically enriched cyclopentane derivatives, contrasting with alternative approaches requiring whole-cell oxidation or multi-step asymmetric synthesis.

Enzymatic resolution Lipase catalysis Chiral building block

Mass Spectrometric Differentiation: cis Isomer Favors H₂O Elimination; trans Isomer Favors Rearrangement to [HOCH₂CHOH]⁺

Under collisionally activated decomposition (CAD) conditions with N₂ collision gas at ion kinetic energies of 5–15 eV (laboratory frame), cis-1,2-cyclopentanediol favors H₂O elimination to give predominantly [MH – H₂O]⁺, whereas trans-1,2-cyclopentanediol yields significantly greater abundance of the rearrangement ion [HOCH₂CHOH]⁺ [1]. Additionally, proton transfer to NH₃ is endothermic for the cis isomer with a measured threshold energy corresponding to a proton affinity of 886 ± 10 kJ mol⁻¹, while the trans isomer undergoes exothermic proton transfer [1].

Analytical chemistry Mass spectrometry Stereochemical differentiation

Gas-Phase Reactivity with Trimethylsilyl Ion: cis Isomer Favors Decomposition to Hydrated Ion; trans Adduct Requires Endothermic Activation

At a center-of-mass kinetic energy of 1.2 eV, cis-1,2-cyclopentanediol favors decomposition of the [M + (CH₃)₃Si]⁺ adduct to yield the hydrated trimethylsilyl ion [(CH₃)₃SiOH₂]⁺ at m/z 91. For the trans isomer, formation of this hydrated ion is an endothermic process requiring additional energy input, resulting in greater adduct ion stability under the same conditions [1].

Gas-phase ion chemistry Trimethylsilyl cation Stereochemical probe

Chiral Copper-Catalyzed Monophenylation Achieves 38% ee in Asymmetric Synthesis

Monophenylation of cis-1,2-cyclopentanediol with triphenylbismuth diacetate in the presence of chiral copper(II) complexes yields cis-2-hydroxy-1-phenoxy-cyclopentane with enantiomeric excess (ee) up to 38% [1]. Selectivity is observed only with diamine derivatives of 2-(aminomethyl)pyridine as auxiliary ligands; triamine derivatives produce no enantioselectivity [1].

Asymmetric catalysis Chiral copper complexes Enantioselective monophenylation

cis-1,2-Cyclopentanediol CAS 5057-98-7: Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Chiral Hydroxycyclopentanones via Lipase-Catalyzed Resolution

cis-1,2-Cyclopentanediol serves as the substrate for Pseudomonas cepacia lipase-catalyzed transesterification with vinyl acetate, yielding (1S)-acetoxy-(2R)-hydroxycyclopentane with 82% chemical yield and 79% ee [1]. Subsequent CrO₃/Py oxidation produces (2S)-acetoxycyclopentanone, an enantioenriched building block for pharmaceutical intermediates. This enzymatic route offers a well-characterized alternative to whole-cell oxidation methods that typically yield lower enantioselectivity and require more complex bioreactor infrastructure [1].

Transition Metal Catalyst Ligand Development Exploiting Enhanced cis-Cyclopentanediol Complexation

cis-1,2-Cyclopentanediol exhibits four times stronger metal complexation than cis-1,2-cyclohexanediol, while the trans isomer remains essentially unreactive [2]. This pronounced stereoelectronic effect makes cis-1,2-cyclopentanediol a superior diolate ligand scaffold for transition metal catalysis, particularly in applications requiring strong chelation and high stereochemical fidelity, such as asymmetric oxidation or C–C bond-forming reactions involving carbohydrate-derived substrates [2].

Boronic Ester-Based Sensing and Drug Delivery Systems Requiring Stereospecific Diol Binding

The binary reactivity difference in boronic ester transesterification—where cis-1,2-cyclopentanediol displaces ethylene glycol instantaneously while the trans isomer is totally unreactive [3]—positions this compound as a stereochemically defined recognition element in boronic acid-based sensors and stimuli-responsive drug delivery platforms. Only the cis stereoisomer can effectively compete for boronic acid binding sites, enabling selective displacement or triggered release mechanisms.

Quality Control Reference Standard for Stereochemical Purity Verification by Mass Spectrometry

The distinct collisionally activated decomposition (CAD) fragmentation patterns and gas-phase ion chemistry differences between cis- and trans-1,2-cyclopentanediol provide unambiguous MS/MS signatures for stereochemical identity confirmation [4][5]. cis-1,2-Cyclopentanediol can be employed as a certified reference standard in analytical method development and routine quality control workflows to detect and quantify trans isomer contamination in bulk material lots, ensuring stereochemical integrity in regulated pharmaceutical manufacturing environments [4][5].

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